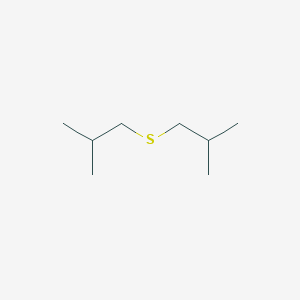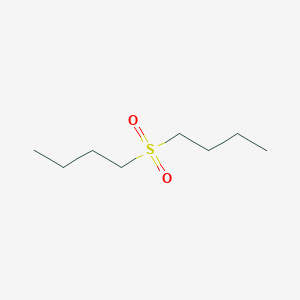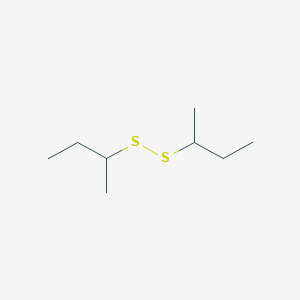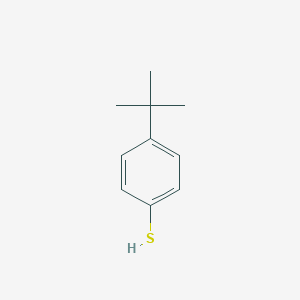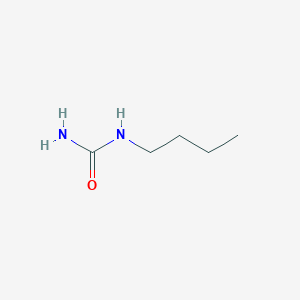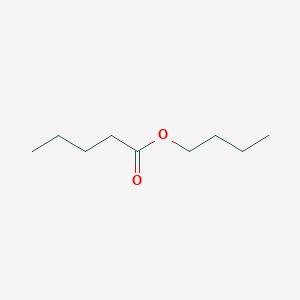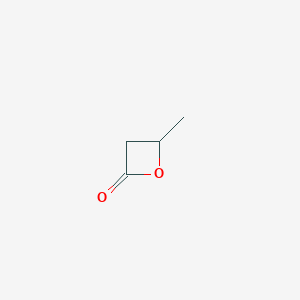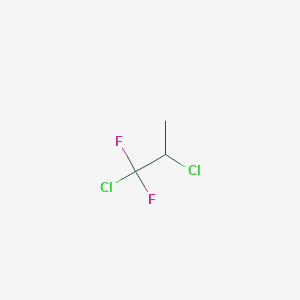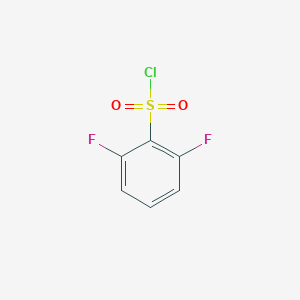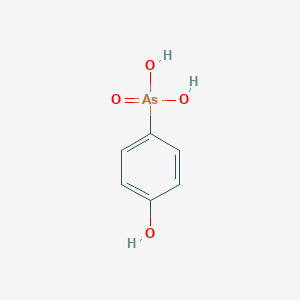
N,N,N'-Trimethyl-1,3-propanediamine
Vue d'ensemble
Description
N,N,N’-Trimethyl-1,3-propanediamine is a chemical compound with the formula C6H16N2. It has a molecular weight of 116.2046 . It is also known by other names such as 3-Dimethylamino-N-methylpropylamine and N,N,N’-trimethylpropane-1,3-diamine .
Molecular Structure Analysis
The molecular structure of N,N,N’-Trimethyl-1,3-propanediamine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 23 bonds. There are 7 non-H bonds, 4 rotatable bonds, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
N,N,N’-Trimethyl-1,3-propanediamine is a clear colorless liquid. It has a refractive index of 1.4283 (lit.) and a density of 0.793 g/mL at 25 °C (lit.). Its boiling point is 140-142 °C (lit.) .Applications De Recherche Scientifique
Catalysis in Organic Synthesis Baylis-Hillman Reaction
N,N,N’-Trimethyl-1,3-propanediamine is utilized as a catalyst in the Baylis-Hillman reaction, which is a valuable method for forming carbon-carbon bonds in organic synthesis. This reaction involves the coupling of an aldehyde or ketone with an activated olefin to produce β-hydroxy esters or amides, which are important intermediates in the synthesis of various compounds .
Dye Preparation Homodimeric Asymmetric Monomethine Cyanine Dyes
This compound is also used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process. These dyes have applications in various fields including biological staining, laser technology, and the development of photodynamic therapy agents .
Medical Imaging Regional Cerebral Perfusion Imaging
In medical imaging, N,N,N’-Trimethyl-1,3-propanediamine is involved in the preparation of iodine-123 (123I)-labeled compounds used as regional cerebral perfusion imaging agents in conjunction with SPECT. This application is crucial for diagnosing and monitoring cerebral disorders .
Safety and Hazards
N,N,N’-Trimethyl-1,3-propanediamine is classified as Acute Tox. 4 Oral, Flam. Liq. 3, and Skin Corr. 1B. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Mécanisme D'action
Target of Action
N,N,N’-Trimethyl-1,3-propanediamine is a versatile compound with several applications. It is primarily used as a catalyst in the production of polyurethane foam and microcellular elastomers . It also serves as a curing catalyst for epoxy resins . Therefore, its primary targets are the reactant molecules in these chemical processes.
Mode of Action
The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. In the case of polyurethane production, it facilitates the reaction between isocyanates and polyols to form urethane links . For epoxy resins, it aids in the cross-linking of the resin molecules, leading to a hardened, cured product .
Biochemical Pathways
It participates in the formation of polyurethane and the curing of epoxy resins, both of which involve complex chemical pathways .
Result of Action
The action of N,N,N’-Trimethyl-1,3-propanediamine results in the formation of products with desirable properties. In the case of polyurethane, it helps produce a material with excellent flexibility, resilience, and resistance to abrasion and temperature extremes . When used in epoxy resins, it contributes to the formation of a hard, durable, and chemically resistant product .
Propriétés
IUPAC Name |
N,N',N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORARJZLMNRBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063517 | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-Trimethyl-1,3-propanediamine | |
CAS RN |
4543-96-8 | |
| Record name | N,N,N′-Trimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1,N3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N'-trimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSL8U57NVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N,N,N'-Trimethyl-1,3-propanediamine used in the development of imaging agents?
A1: N,N,N'-Trimethyl-1,3-propanediamine serves as a key building block in the synthesis of iodine-123 (123I)-labeled N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) []. This compound, [123I]HIPDM, is utilized as a regional cerebral perfusion imaging agent in single-photon emission computed tomography (SPECT) [].
Q2: What is known about the mechanism of radioactive iodine incorporation into compounds containing N,N,N'-Trimethyl-1,3-propanediamine?
A2: Research suggests that the radioactive iodine exchange reaction, crucial for preparing [123I]HIDM, follows second-order kinetics and involves an iodine-iodine exchange mechanism []. This reaction is significantly influenced by factors like pH, temperature, and the presence of reducing agents like sodium bisulfite or oxidizing agents like sodium iodate []. The proposed mechanism suggests the formation of a reactive iodine species, possibly a 1+ ion or a free radical, which facilitates the exchange reaction [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



